molecular formula C21H22N4O6 B2544085 N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 1005303-55-8

N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2544085
CAS No.: 1005303-55-8
M. Wt: 426.429
InChI Key: RUSTYKBDVIJIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative with a benzodioxolyl acetamide substituent. Its structure includes a bicyclic pyrido-pyrimidine core modified with ethoxy, ethyl, and methyl groups at positions 5, 6, and 1, respectively.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-4-12-9-22-19-17(18(12)29-5-2)20(27)25(21(28)24(19)3)10-16(26)23-13-6-7-14-15(8-13)31-11-30-14/h6-9H,4-5,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSTYKBDVIJIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can be achieved through a multi-step process involving the formation of the benzodioxole and pyrido[2,3-d]pyrimidine intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Pyrido[2,3-d]pyrimidine Intermediate: This step involves the condensation of ethyl acetoacetate with guanidine to form the pyrido[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrido[2,3-d]pyrimidine intermediate using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrido[2,3-d]pyrimidine core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Compound 11p ():

  • Structure: Features a pyrimido[4,5-d]pyrimidin-3(2H)-one core linked to a benzodiazepine and a methylphenyl acetamide group.
  • The benzodiazepine moiety in 11p may confer CNS activity, whereas the benzodioxolyl group in the target compound is associated with metabolic stability .

Compound 7g ():

  • Structure: Contains a 2-oxazolidinone ring fused to a fluoropyridine and a dichloropyrimidine-piperazine substituent.
  • Key Differences: The oxazolidinone core is structurally distinct from pyrido-pyrimidines but shares a focus on antibacterial activity. The ethoxy and ethyl groups in the target compound may enhance lipophilicity compared to 7g’s polar dichloropyrimidine group, affecting membrane permeability .

Substituent Effects on Bioactivity

N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines ():

  • Substituent Trends: Chloro and methyl groups at pyridinyl positions (e.g., 1i, 1j) correlate with higher synthetic yields (75–85%) compared to hydroxylated derivatives (1h: 53% yield).
  • Relevance: The ethoxy group in the target compound may similarly improve stability or solubility, while the ethyl group could modulate steric effects in target binding .

Acetamide-Linked Derivatives ():

  • Example: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide.
  • Key Insight: Bulky substituents (e.g., 2,6-dimethylphenoxy) in acetamide derivatives reduce conformational flexibility but enhance selectivity.

Research Findings and Contradictions

  • Synthetic Challenges : While dithiazole derivatives () achieve high yields with chloro substituents, the target compound’s ethoxy group may require specialized coupling agents (e.g., carbodiimides, as in ) due to steric hindrance .
  • Bioactivity Hypotheses : Pyrido-pyrimidines often inhibit kinases or topoisomerases, but the benzodioxolyl group’s role remains unclear. ’s acetamide derivatives show selectivity for protease targets, suggesting a divergent mechanism .
  • Contradictions : highlights fluoropyridines as potent antibacterials, whereas ’s pyrimido-pyrimidines are theorized for anticancer use. The target compound’s ethoxy group may bridge these applications, but experimental validation is needed .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyridopyrimidine core. Its molecular formula is C23H28N4O5C_{23}H_{28}N_{4}O_{5}, with a molecular weight of approximately 432.49 g/mol. Understanding the structure is essential for elucidating its biological activity.

While specific mechanisms for this compound are still under investigation, preliminary studies suggest it may act through multiple pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies indicated IC50 values of 0.68 µM against α-amylase, suggesting strong inhibitory activity .
  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines while sparing normal cells. Notably, it demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of the compound:

Study Type Cell Line IC50 (µM) Comments
α-Amylase Inhibition-0.68Strong inhibitor
Cancer Cell LinesVarious26 - 65Effective against multiple lines
Normal Cell Line (Hek293t)Hek293t>150Minimal cytotoxicity

These results indicate that while the compound effectively inhibits α-amylase and shows anticancer properties, it maintains a favorable safety profile in normal cells.

In Vivo Studies

In vivo assessments have further validated the compound's antidiabetic potential. In a study involving streptozotocin-induced diabetic mice, administration of the compound resulted in a notable reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests potential utility in managing diabetes.

Case Studies and Research Findings

Several research initiatives have focused on the biological activity of compounds similar to this compound:

  • Benzodioxole Derivatives : A study characterized novel benzodioxole derivatives for their α-amylase inhibition and cytotoxicity against cancer cell lines. The findings support the hypothesis that structural modifications can enhance biological activity .
  • Anticancer Screening : A comprehensive screening of drug libraries revealed that certain derivatives exhibited significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest in tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.